Anti-Tubercular Activity: Direct MIC Comparison with N-1 Substituted Analog
The target compound (designated compound 2 in Table 1) exhibits >20 μM minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv, in contrast to the N-1 norbornenylmethyl-substituted analog (compound 1) with MIC 10 μM [1]. This 2-fold difference in potency (or >2-fold at the limit of detection) was measured in the same microbroth dilution assay, using identical C-4 N-phenethyl-N-benzyl substitution [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | MIC >20 μM; <30% growth inhibition at 20 μM |
| Comparator Or Baseline | Compound 1 (N-1 norbornenylmethyl analog): MIC 10 μM |
| Quantified Difference | Target MIC >20 μM vs. comparator 10 μM (≥2-fold difference) |
| Conditions | M. tuberculosis H37Rv in liquid culture; microbroth dilution assay; average of two independent experiments |
Why This Matters
This quantitative inactivity validates the compound's role as a specific negative control or SAR reference standard when screening anti-tubercular 4-aminopiperidines.
- [1] Naik M, Ghorpade S, Jena LK, et al. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity. BMC Pharmacol Toxicol. 2015;14:4. Table 1. View Source
